molecular formula C31H37Cl2N3O3Ru B1312454 nitro-Grela CAS No. 502964-52-5

nitro-Grela

Cat. No.: B1312454
CAS No.: 502964-52-5
M. Wt: 671.6 g/mol
InChI Key: RQQSRSPQJIAORC-UHFFFAOYSA-L
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Description

nitro-Grela is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a ruthenium center coordinated with a variety of ligands, including imidazolidinylidene and nitrophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitro-Grela typically involves the coordination of ruthenium with the respective ligands under controlled conditions. One common method involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the imidazolidinylidene ligand in the presence of a base. The nitrophenyl ligand is then introduced through a subsequent reaction step, often involving a coupling reaction with a suitable reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

nitro-Grela undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction can produce reduced forms with altered oxidation states of ruthenium. Substitution reactions result in new complexes with different ligands coordinated to the ruthenium center .

Scientific Research Applications

Key Applications

  • Ring-Closing Metathesis (RCM)
    • Nitro-Grela catalysts have shown remarkable efficiency in RCM reactions, particularly with sterically non-demanding alkenes. For instance, iodide-containing this compound catalysts demonstrated improved yields and selectivity compared to traditional catalysts under challenging conditions .
    • A study reported that the iodide-containing variant, nG-I2 , achieved a yield of 91% and selectivity of 93% in the synthesis of a 16-membered lactone from diethyl diallylmalonate, significantly outperforming its parent complex .
  • Cross Metathesis (CM)
    • This compound is also effective in CM reactions, especially with terminal olefins. The catalyst allows for lower temperature reactions and reduced catalyst loading compared to conventional catalysts like Grubbs II .
    • The versatility of this compound has made it suitable for various substrates, including those bearing unprotected alcohols .
  • Industrial Applications
    • This compound has been utilized in large-scale industrial applications, including the synthesis of antiviral agents and anticancer compounds. For example, it played a crucial role in producing precursors for antiviral agents at Boehringer Ingelheim and anticancer agents at Oceanyx Pharmaceuticals .
    • The catalyst's ability to function effectively under continuous flow conditions has been demonstrated, enhancing its applicability in industrial settings .

Comparative Performance

The following table summarizes the performance of this compound compared to other catalysts in RCM and CM reactions:

CatalystReaction TypeYield (%)Selectivity (%)Temperature (°C)Notes
This compoundRCM919370High stability and efficiency
nG-I2RCM919370Enhanced performance with iodides
Grubbs IICMVariesVariesHigher than 0Requires higher temperature
Hoveyda-Grubbs IICMVariesVariesHigher than 0Less selective than this compound

Case Studies

Case Study 1: Antiviral Agent Synthesis

  • In a study conducted at Boehringer Ingelheim, this compound was employed for the large-scale synthesis of a precursor for an antiviral agent. The catalyst's ability to facilitate RCM at scale demonstrated its viability for industrial applications.

Case Study 2: Anticancer Compound Production

  • At Oceanyx Pharmaceuticals, this compound was utilized to synthesize Largazole, an anticancer agent. The catalyst enabled efficient RCM under mild conditions, leading to high yields and reduced byproduct formation .

Mechanism of Action

The mechanism of action of nitro-Grela involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form bonds with various substrates, facilitating catalytic transformations. In biological systems, the compound can bind to DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitrophenyl)methylidene]ruthenium
  • [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium

Uniqueness

Compared to similar compounds, nitro-Grela exhibits unique properties due to the presence of both nitrophenyl and imidazolidinylidene ligands. This combination enhances its reactivity and stability, making it a versatile catalyst and a promising candidate for various applications in chemistry, biology, and industry .

Biological Activity

Nitro-Grela is a class of ruthenium-based catalysts that has garnered attention for its effectiveness in olefin metathesis reactions, particularly in ring-closing metathesis (RCM) and cross metathesis (CM). This article explores the biological activity and catalytic efficiency of this compound, supported by various studies, case analyses, and comparative data.

Overview of this compound Catalysts

This compound catalysts are characterized by their unique structure, which includes a nitro-substituted benzylidene ligand. This design enhances the initiation speed of the catalyst and provides robust stability under various reaction conditions. The incorporation of bulky iodide ligands has been shown to improve the catalyst's performance by increasing selectivity and reducing byproduct formation during reactions involving sterically demanding substrates .

1. Catalytic Efficiency in Metathesis Reactions

This compound catalysts exhibit high selectivity and efficiency in both RCM and CM reactions. Notably, the iodide-containing variants demonstrate enhanced stability and activity, particularly in challenging environments such as low concentrations and protic solvents. For example, a study reported that the iodide variant (nG-I2) achieved a 91% yield with 93% selectivity in RCM reactions, significantly outperforming standard this compound catalysts .

2. Performance Comparison

The performance of this compound catalysts can be quantitatively assessed through various metrics such as conversion rates and selectivity. The following table summarizes key findings from comparative studies:

CatalystConditionsCatalyst Loading (mol %)GC Conversion (%)GC Yield (%)Selectivity (%)
This compoundActive removal of ethylene0.3775470
nG-I2Active removal of ethylene0.3989193
nG-SIPrActive removal of ethylene0.3776990
nG-SIPr-I2Active removal of ethylene0.3908594

This table illustrates that the iodide-containing this compound catalysts consistently yield higher conversion rates and selectivity compared to their non-iodide counterparts .

Case Study: Application in Pharmaceutical Synthesis

In a case study focusing on pharmaceutical applications, this compound catalysts were employed to synthesize complex cyclic compounds. The results indicated that using this compound allowed for significant reductions in catalyst loading while maintaining high yields. For instance, the synthesis of a key intermediate achieved an isolated yield of over 90% with only 2000 ppm catalyst loading .

Case Study: Industrial Application

An industrial application demonstrated the utility of this compound in large-scale chemical processes. The catalyst's ability to tolerate various functional groups and impurities was highlighted, showcasing its potential for commercial viability. The study reported successful conversions with minimal byproduct formation, emphasizing the catalyst's robustness under operational conditions .

Research Findings

Recent research has focused on enhancing the properties of this compound through modifications to its ligand structure. Studies have shown that substituting traditional ligands with larger N-heterocyclic carbenes (NHCs) can lead to improved catalytic activity. For example, complexes bearing SIPr ligands exhibited full conversion in less than ten minutes during RCM reactions, indicating a significant advancement over previous iterations .

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C10H11NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQSRSPQJIAORC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37Cl2N3O3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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